molecular formula C6H3Cl2N3 B13926799 2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13926799
M. Wt: 188.01 g/mol
InChI Key: JPQOTAVKPJTVFG-UHFFFAOYSA-N
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Description

2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 2 and 6 positions of the pyrrolo[2,3-d]pyrimidine ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride in the presence of a base such as diisopropylethylamine. The reaction is carried out at elevated temperatures, around 70-106°C, to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups replacing the chlorine atoms .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with signal transduction pathways that are crucial for cell proliferation and survival . This makes it a valuable compound in the development of anticancer agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • 7H-pyrrolo[2,3-d]pyrimidine derivatives with various substitutions

Uniqueness

2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with biological targets. This distinct structure allows for the development of specialized derivatives with enhanced biological activity and selectivity .

Properties

IUPAC Name

2,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQOTAVKPJTVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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